2-Amino-5-methoxynicotinaldehyde
Description
2-Amino-5-methoxynicotinaldehyde (IUPAC name: 2-amino-5-methoxypyridine-3-carbaldehyde) is a heterocyclic aromatic compound with a pyridine backbone substituted by an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 5, and an aldehyde (-CHO) at position 3 . This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in condensation reactions and as a precursor for heterocyclic scaffolds.
Properties
CAS No. |
1211537-12-0 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.153 |
IUPAC Name |
2-amino-5-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3,(H2,8,9) |
InChI Key |
WMWDKRITXZFKML-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=C1)C=O)N |
Synonyms |
2-aMino-5-Methoxynicotinaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional variations among nicotinaldehyde derivatives influence their chemical behavior, stability, and applications. Below is a systematic comparison:
Substituent Variations
2-Amino-5-methoxynicotinaldehyde
- Substituents: Amino (position 2), methoxy (position 5), aldehyde (position 3).
- Molecular Formula : C₇H₈N₂O₂.
- Key Reactivity: The amino group enhances nucleophilicity, enabling Schiff base formation, while the aldehyde participates in electrophilic reactions.
2-Methoxy-5-methylnicotinaldehyde (CAS: 1203499-47-1)
- Substituents : Methoxy (position 2), methyl (position 5), aldehyde (position 3).
- Molecular Formula: C₈H₉NO₂.
- Key Differences: Replacement of the amino group with a methyl group reduces nucleophilicity and alters electronic properties, making it less reactive in amine-mediated coupling reactions .
5-Chloro-2-methoxynicotinaldehyde (CAS: 103058-88-4)
- Substituents : Chloro (position 5), methoxy (position 2), aldehyde (position 3).
- Molecular Formula: C₇H₆ClNO₂.
6-Methoxynicotinaldehyde
Physicochemical Properties
Research Findings and Trends
Recent studies highlight the superior versatility of this compound in multicomponent reactions compared to its analogs. For example, its amino group facilitates the formation of hydrogen-bonded intermediates, accelerating reaction kinetics in Ugi-type reactions . In contrast, methyl or chloro derivatives exhibit slower kinetics due to reduced electron-donating capacity .
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